2-Ethoxy-4-fluoropyridine

Descripción

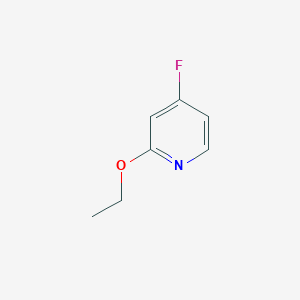

2-Ethoxy-4-fluoropyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 4-position. Pyridine derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic ring, which facilitates diverse reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

2-ethoxy-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFYUZKCTNJTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-etoxi-4-fluoropiridina normalmente implica la reacción de 4-cloro-2-fluoropiridina con etanol en presencia de una base como el etoxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la sustitución del átomo de cloro por el grupo etoxi .

Métodos de producción industrial: En un entorno industrial, la producción de 2-etoxi-4-fluoropiridina se puede escalar utilizando reactores de flujo continuo. Este método garantiza un mejor control de las condiciones de reacción, mayores rendimientos y una mayor seguridad en comparación con los procesos por lotes. El uso de catalizadores y parámetros de reacción optimizados mejora aún más la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Etoxi-4-fluoropiridina experimenta diversas reacciones químicas, que incluyen:

Sustitución nucleofílica: El átomo de flúor puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes.

Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Etoxido de sodio, fluoruro de potasio.

Reacciones de acoplamiento: Catalizadores de paladio, ácidos borónicos y bases como el carbonato de potasio.

Productos principales:

Sustitución nucleofílica: Dependiendo del nucleófilo, los productos pueden incluir varias piridinas sustituidas.

Reacciones de acoplamiento: Los compuestos biarílicos se forman comúnmente mediante acoplamiento Suzuki-Miyaura.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Ethoxy-4-fluoropyridine serves as a versatile building block in the synthesis of pharmaceuticals. Its unique electronic properties, derived from the fluorine atom and the ethoxy group, enhance its reactivity in nucleophilic aromatic substitution reactions.

Synthesis of Bioactive Compounds

Recent studies have demonstrated that this compound can be utilized to synthesize novel bioactive compounds. For instance, it has been employed in the late-stage functionalization of complex molecules, allowing for the introduction of various substituents at the 2-position of the pyridine ring. This method has been particularly useful in modifying existing pharmaceuticals to improve their efficacy and selectivity.

Case Study: Late-Stage Functionalization

- Compound: Betahistine Derivatives

- Process: Reaction with AgF2 followed by nucleophilic substitution.

- Yield: Nearly quantitative (98%).

- Outcome: Development of several 2-substituted analogues with potential therapeutic applications in treating Ménière’s disease .

Improvement of Pharmacokinetic Properties

The compound has also been investigated for its role in improving the pharmacokinetic profiles of various inhibitors. For example, modifications involving this compound have led to enhanced oral bioavailability and reduced metabolic clearance rates.

Table 1: Pharmacokinetic Data for Modified Compounds

| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) | Cmax (μM) |

|---|---|---|---|

| Original | 15 | 44.9 | 0.36 |

| Modified | 36 | 32.7 | 1.15 |

This table illustrates the significant improvements achieved through structural modifications involving this compound, highlighting its utility in drug design .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of functional materials with specific electronic properties.

Development of Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance their thermal stability and chemical resistance. This is particularly relevant for applications requiring durable materials that can withstand harsh environmental conditions.

Case Study: Fluorinated Polymer Synthesis

- Application: Coatings and adhesives.

- Properties Enhanced: Thermal stability and hydrophobicity.

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern, and research into their degradation pathways is essential. Studies have shown that compounds like this compound can be analyzed for their persistence in various environments, contributing to our understanding of fluorinated pollutants.

Table 2: Environmental Persistence Studies

| Compound | Half-Life (days) | Degradation Pathway |

|---|---|---|

| This compound | 30 | Biodegradation via microbial action |

This data indicates that while this compound is relatively stable, it can undergo biodegradation under certain conditions, which is crucial for assessing its environmental safety .

Mecanismo De Acción

El mecanismo de acción de 2-etoxi-4-fluoropiridina implica su interacción con objetivos moleculares específicos. Los sustituyentes etoxi y flúor influyen en las propiedades electrónicas del anillo de piridina, afectando su reactividad y afinidad de unión a diversas enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a posibles efectos terapéuticos .

Compuestos similares:

4-Etoxi-2-fluoropiridina: Estructura similar pero diferente patrón de sustitución.

2-Fluoropiridina: Carece del grupo etoxi, lo que lleva a diferentes propiedades químicas.

4-Fluoropiridina: Carece del grupo etoxi, lo que afecta su reactividad y aplicaciones.

Unicidad: 2-Etoxi-4-fluoropiridina es única debido a la presencia de ambos sustituyentes etoxi y flúor, que confieren propiedades electrónicas y estéricas distintas. Estas características la convierten en un valioso intermedio en la síntesis orgánica y en un objeto de interés en diversos campos de investigación .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Key physicochemical parameters of 2-Ethoxy-4-fluoropyridine and analogs are compared below:

Key Observations :

- Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to hydroxyl or carboxy substituents in analogs . This property may enhance bioavailability in drug design.

- Thermal Stability : Chloro and nitro substituents (e.g., in 2-Chloro-4-nitropyridine) elevate melting points (>268°C) due to strong dipole-dipole interactions, whereas ethoxy-fluoro combinations likely reduce crystallinity, as seen in unrecorded melting points for this compound .

Actividad Biológica

2-Ethoxy-4-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The compound features an ethoxy group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, which significantly influences its electronic properties and reactivity. These substituents enhance its binding affinity to various biological targets, making it a candidate for pharmacological studies.

The mechanism of action of this compound involves its binding to specific molecular targets. The electronic characteristics imparted by the ethoxy and fluorine groups allow for enhanced interactions with enzymes and receptors, which can modulate biological pathways. This modulation suggests potential therapeutic effects in various disease contexts, particularly in drug development .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. A derivative of this compound showed high inhibitory activity (IC = 0.07 μM) with significant selectivity over other phosphatases .

- Nicotinic Receptor Modulation : In vitro studies have demonstrated that related compounds can act as positive allosteric modulators (PAMs) of human α7 nicotinic acetylcholine receptors (nAChRs). Modifications to the ethoxy group were found to significantly impact the activity at these receptors, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC Value | Notes |

|---|---|---|---|

| PTP1B Inhibition | 2-Ethoxy-4-(methoxymethyl)benzamide | 0.07 μM | High selectivity over TCPTP |

| Nicotinic Receptor Modulation | Various derivatives | Variable | Activity influenced by structural modifications |

Key Research Findings

- Protein Tyrosine Phosphatase Inhibition : The study on PTP1B inhibitors indicated that modifications to the ethoxy group can enhance potency and selectivity, making these compounds promising candidates for treating type 2 diabetes mellitus and obesity .

- Nicotinic Receptor Studies : Research involving Xenopus oocytes expressing human α7 nAChRs revealed that certain derivatives of pyridine compounds could enhance receptor activity significantly, suggesting potential applications in neuropharmacology .

- Synthesis and Functionalization : Recent advancements in synthetic methodologies have allowed for late-stage functionalization of pyridine derivatives, including this compound, which can be utilized to create more complex molecules with tailored biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.